molecular formula C30H26N2O2 B4717053 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide

1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide

Cat. No. B4717053
M. Wt: 446.5 g/mol
InChI Key: TXAVDOOXFAQQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as GW405833 and has gained significant attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is not fully understood. However, it is believed to act through the activation of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide has significant anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. In addition, it has also been shown to have analgesic properties, reducing pain in animal models of inflammation. Furthermore, it has been studied for its potential anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide is its high potency and selectivity for the CB2 receptor. This makes it a valuable tool for studying the role of the CB2 receptor in various diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that activation of the CB2 receptor can lead to neuroprotection and reduce neuroinflammation, making it a promising target for the treatment of these diseases. In addition, further studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic effects in other diseases such as cancer and autoimmune disorders.

Scientific Research Applications

1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O2/c1-21-22(2)32(20-23-11-5-3-6-12-23)28-18-17-24(19-26(21)28)30(33)31-27-15-9-10-16-29(27)34-25-13-7-4-8-14-25/h3-19H,20H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAVDOOXFAQQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Reactant of Route 5
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide
Reactant of Route 6
1-benzyl-2,3-dimethyl-N-(2-phenoxyphenyl)-1H-indole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.